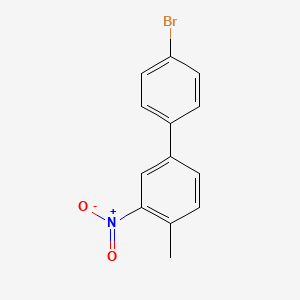

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEABCVOHLZEKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The primary focus of this document is a robust and well-established two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a regioselective nitration. An alternative, more convergent synthetic strategy is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic approaches to empower the efficient and strategic synthesis of this target molecule.

Introduction

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a bromo moiety, a methyl group, and a nitro group—on the biphenyl scaffold provides a versatile platform for further chemical modifications. The bromine atom, in particular, serves as a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, opening avenues for the synthesis of a diverse range of bioactive compounds. This guide delineates the primary synthetic strategies for accessing this valuable compound, with a focus on practical and reproducible methodologies.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and commonly employed synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene involves a two-step sequence:

-

Step 1: Suzuki-Miyaura Cross-Coupling to form the 4-(4-Bromophenyl)-1-methylbenzene precursor.

-

Step 2: Electrophilic Aromatic Nitration to introduce the nitro group at the 2-position of the methylated ring.

This pathway is advantageous due to the commercial availability of the starting materials and the high yields typically achieved in each step.

Step 1: Synthesis of 4-Bromo-4'-methylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[1][2] In this step, 4-bromophenylboronic acid is coupled with 1-bromo-4-methylbenzene to yield 4-bromo-4'-methylbiphenyl.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(cyclohexyl)phosphine (PCy₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

-

Base: A base is required to activate the boronic acid for transmetalation.[4] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (KF). The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

-

Solvent: The reaction is typically carried out in a two-phase system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base. This facilitates the separation of the product from the inorganic byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-methylbenzene (1.05 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-4'-methylbiphenyl.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Regioselective Nitration of 4-Bromo-4'-methylbiphenyl

The second step involves the electrophilic aromatic substitution of the biphenyl precursor with a nitrating agent to introduce the nitro group. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the biphenyl ring.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.[5] The bromophenyl group is a deactivating, ortho, para-directing group. The activating nature of the methyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the methylated ring.

-

Regioselectivity: Since the para position on the methylated ring is occupied by the bromophenyl group, the nitration will predominantly occur at the ortho position relative to the methyl group, which is the 2-position.

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent.[6] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromo-4'-methylbiphenyl (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of the biphenyl precursor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Visualization of the Overall Synthetic Pathway

Caption: Two-step synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Alternative Synthetic Pathway: Convergent Suzuki-Miyaura Coupling

An alternative, more convergent approach involves the Suzuki-Miyaura coupling of a pre-functionalized nitrated aromatic with a brominated coupling partner. This strategy reduces the number of synthetic steps after the formation of the biphenyl core.

Proposed Reaction Scheme:

In this pathway, 4-bromophenylboronic acid would be coupled with 1-bromo-4-methyl-2-nitrobenzene.

Advantages and Disadvantages:

-

Advantage: This route is more convergent, potentially leading to a more efficient overall synthesis in terms of step count.

-

Disadvantage: The starting material, 1-bromo-4-methyl-2-nitrobenzene, may be less readily available or more expensive than the starting materials for the primary pathway. The electronic and steric properties of the nitro group on the aryl bromide might also influence the efficiency of the Suzuki coupling.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the primary synthetic pathway.

| Step | Reaction | Key Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid, 1-Bromo-4-methylbenzene, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 80-100 | 4-12 | 80-95 |

| 2 | Nitration | 4-Bromo-4'-methylbiphenyl, HNO₃, H₂SO₄ | Glacial Acetic Acid | 0-10 | 1-3 | 75-90 |

Conclusion

The synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is most reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a regioselective nitration. This pathway offers high yields and utilizes readily available starting materials. An alternative convergent approach is also plausible but may be limited by the availability of the nitrated starting material. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Benchchem. (2025).

- Benchchem. (2025).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.

- Hansona, V., Winea, T., Bartletta, K., Padillaa, J., & Rizzia, A. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Digital Commons @ SPU.

- reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).

- ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

- ACS Publications. (2014).

- Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.

- Bulletin of the Korean Chemical Society. (n.d.).

- Chemistry Stack Exchange. (2015).

- Google Patents. (n.d.).

- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.

- PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.

- PubMed. (2017).

- Wikipedia. (n.d.). 4-Nitrobiphenyl.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, synthesis, and characterization of the biphenyl compound, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. As this molecule is not readily found in commercial catalogs or major chemical databases, this document provides a comprehensive, scientifically grounded framework for its preparation and validation. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The guide elucidates the mechanistic underpinnings of this synthetic strategy, offering insights into the selection of reagents and reaction conditions. Furthermore, it outlines the necessary analytical workflows for the structural confirmation and purity assessment of the final compound. This document is intended to serve as a practical resource for researchers requiring this molecule as a building block or intermediate in drug discovery and materials science.

Compound Identification and Physicochemical Properties

A thorough search of prominent chemical databases, including PubChem, CAS (via SciFinder), and major commercial supplier catalogs, did not yield a specific entry for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. This suggests that the compound is not a commonly stocked or widely documented chemical. Therefore, researchers requiring this molecule will likely need to undertake its synthesis.

The fundamental physicochemical properties have been calculated based on its molecular structure and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO₂ | (Calculated) |

| Molecular Weight | 292.13 g/mol | (Calculated) |

| IUPAC Name | 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene | (Systematic) |

| CAS Number | Not Assigned | (Database Search) |

Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is ideally achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1][2]

The proposed retrosynthetic analysis identifies two commercially available precursors: 1-bromo-4-methyl-2-nitrobenzene and 4-bromophenylboronic acid .

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 1-bromo-4-methyl-2-nitrobenzene. This forms a Pd(II) intermediate.

-

Transmetalation: The 4-bromophenylboronic acid, activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species, transfers its aryl group to the palladium center. This step displaces the bromide ion and forms a new diorganopalladium(II) complex. The base is critical as it facilitates the formation of the boronate, enhancing its nucleophilicity and promoting the transmetalation step.[4]

-

Reductive Elimination: This is the final, product-forming step. The two aryl groups on the palladium center couple, forming the C-C bond of the biphenyl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

-

1-Bromo-4-methyl-2-nitrobenzene (CAS: 5326-34-1)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of Toluene and Water (e.g., 20 mL Toluene, 5 mL H₂O). The biphasic system is common for Suzuki couplings and the water is essential for dissolving the inorganic base.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Structural Validation and Characterization

Given the absence of reference data, comprehensive analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group should appear as a singlet in the upfield region (around 2.5 ppm). The integration of these signals should correspond to the number of protons in the molecule. 2D NMR techniques like COSY and NOESY can be invaluable for unambiguously assigning the protons on the sterically hindered biphenyl system.[9][10][11]

-

¹³C NMR: The carbon NMR will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon bearing the nitro group will be significantly downfield.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The isotopic pattern of the mass spectrum will be characteristic due to the presence of a bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

Potential Applications and Scientific Context

Nitro-substituted biphenyls are important intermediates in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom provides another handle for subsequent cross-coupling reactions or other transformations. This makes 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene a potentially versatile building block for the synthesis of:

-

Pharmaceuticals: Biaryl scaffolds are prevalent in many drug molecules.[12] The functional groups on this compound could be elaborated to create novel drug candidates.

-

Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures.

-

Materials Science: Substituted biphenyls can be used as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Conclusion

While 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is not a commercially available compound, this guide provides a robust and scientifically sound pathway for its synthesis and characterization. The detailed Suzuki-Miyaura coupling protocol, grounded in established mechanistic principles, offers a reliable method for its preparation. The outlined analytical procedures are essential for validating the structure of this novel compound, enabling its use in further research and development in the fields of medicine, agriculture, and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). [Link]

-

Otto Chemie Pvt. Ltd. 4-Bromophenylboronic acid, 97%. [Link]

-

Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]

- 6. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Bromophenylboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological insights for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and toxicological reviews of nitroaromatic and brominated aromatic compounds, providing a robust framework for risk assessment and experimental design in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Section 1: Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene | - |

| Synonyms | 4'-Bromo-2-methyl-5-nitrobiphenyl | - |

| CAS Number | Not available | - |

| Molecular Formula | C₁₃H₁₀BrNO₂ | - |

| Molecular Weight | 292.13 g/mol | - |

| Appearance | Expected to be a solid | [1][2] |

| Melting Point | Not available. Similar compounds like 2-bromonitrobenzene have a melting point of 40-42°C. | [1] |

| Boiling Point | Not available. Similar compounds like 2-bromonitrobenzene have a boiling point of 261°C. | [1] |

| Solubility | Expected to be insoluble in water. | [3] |

| log Pow | Not available. The partition coefficient for 2-bromonitrobenzene is 2.52, suggesting a potential for bioaccumulation. | [1] |

Section 2: Hazard Identification and GHS Classification

While specific GHS classifications for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene are not available, a hazard assessment based on the known toxicities of nitroaromatic and brominated aromatic compounds suggests the following classifications.[4][5] An SDS for the closely related compound 4-Bromo-1-methyl-2-nitrobenzene indicates it causes skin and eye irritation, and may cause respiratory irritation.[6]

Pictograms:

Signal Word: Warning [6]

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H372: Causes damage to organs (blood, spleen, liver) through prolonged or repeated exposure.[9][10]

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P201: Obtain special instructions before use.[11]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

-

P273: Avoid release to the environment.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[11]

Section 3: Toxicological Profile and Mechanistic Insights

The toxicity of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is predicted based on its structural motifs: a nitroaromatic system and a brominated aromatic ring.

Nitroaromatic Compounds: A Unifying Mechanism of Toxicity

Nitroaromatic compounds are known for their broad range of toxic effects, including carcinogenicity and mutagenicity.[4][7] The primary mechanism of their toxicity involves the enzymatic reduction of the nitro group within the cell.[12]

Caption: Bioactivation pathway of nitroaromatic compounds leading to cellular damage.

This bioreduction process leads to the formation of highly reactive intermediates, such as nitro anion radicals, nitroso compounds, and hydroxylamines.[12] These intermediates can directly damage cellular macromolecules, including DNA, leading to mutations and potentially cancer.[7] Furthermore, the nitro anion radical can react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), inducing oxidative stress.[4][13]

Brominated Aromatic Compounds: Persistent and Bioaccumulative Threats

Brominated aromatic compounds, particularly those used as flame retardants, are known for their persistence in the environment and their tendency to bioaccumulate.[14][15] While the acute toxicity of many brominated flame retardants is low, chronic exposure can lead to adverse health effects, including porphyria.[14] Some brominated benzenes are known to be hepatotoxic.[14] Of significant concern is the potential for these compounds to be transformed into highly toxic polybrominated dibenzodioxins or dibenzofurans under high temperatures, such as in a fire.[14]

Section 4: Experimental Protocols for Safe Handling

Given the predicted hazards, stringent safety protocols are essential when working with 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Personal Protective Equipment (PPE) Workflow

Caption: Mandatory Personal Protective Equipment (PPE) workflow for handling the compound.

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations of solid 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Personal Protective Equipment:

-

Gloves: Wear nitrile gloves at all times. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical splash goggles are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Weighing and Solution Preparation:

-

When weighing the solid, use a balance inside the fume hood or a powder-containment enclosure.

-

Add the solid to the solvent slowly to avoid splashing.

-

-

Reaction Setup:

-

Ensure all glassware is properly clamped and secured.

-

If heating is required, use a heating mantle with a temperature controller and conduct the reaction behind a blast shield.

-

-

Waste Disposal:

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 6: Accidental Release Measures

-

Evacuate the Area: Immediately clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment:

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

-

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Section 7: Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Section 8: Ecological Information

Based on the properties of related compounds, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is expected to be harmful to aquatic life with long-lasting effects.[11] Its low water solubility and moderate partition coefficient suggest it may persist in the environment and bioaccumulate in aquatic organisms.[1][3] Therefore, it is crucial to prevent its release into the environment.[10]

References

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

- 12. scielo.br [scielo.br]

- 13. academic.oup.com [academic.oup.com]

- 14. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 16. tcichemicals.com [tcichemicals.com]

Methodological & Application

Protocol for nitro group reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

An Application Note and Protocol for the Chemoselective Reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed guide for the chemoselective reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene to 4-(4-Bromophenyl)-1-methyl-2-aminobenzene. Given the presence of a halogen substituent susceptible to hydrodehalogenation, this guide emphasizes methodologies that preserve the carbon-bromine bond. We present two robust, field-proven protocols utilizing iron in an acidic medium and stannous chloride dihydrate, respectively. The causality behind procedural steps, safety considerations, and data interpretation are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Introduction and Strategic Considerations

The conversion of a nitro group into an amine transforms an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the electronic properties of the aromatic ring and opening up new avenues for synthetic elaboration.[1] The target molecule, 4-(4-Bromophenyl)-1-methyl-2-aminobenzene, is a valuable synthetic intermediate. However, the presence of a bromophenyl moiety introduces a significant challenge: the risk of reductive cleavage of the C-Br bond, a common side reaction in catalytic hydrogenation, particularly with palladium-based catalysts.[2]

Therefore, the primary strategic consideration is chemoselectivity —the selective reduction of the nitro group while leaving the aryl bromide intact.[3] This necessitates the selection of reducing agents and conditions that are mild enough to avoid dehalogenation. Classical methods involving dissolving metals in acidic media, such as iron with hydrochloric or acetic acid (the Béchamp reduction) or tin(II) chloride, are exceptionally well-suited for this purpose as they generally do not affect aryl halides.[1][3][4]

Decision Workflow for Method Selection

The choice of a reduction protocol is dictated by the substrate's functional group tolerance. The following diagram illustrates a logical approach to selecting an appropriate method for the target transformation.

Sources

Application Note: Strategic Utilization of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene in Liquid Crystal Synthesis

[1]

Executive Summary

This application note details the strategic utilization of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (referred to herein as BNMB ) as a pivotal intermediate in the synthesis of advanced calamitic liquid crystals (LCs).[1]

BNMB represents a "privileged scaffold" in materials science due to its dual functionality:

-

The Bromine Handle (Para-position): Enables regioselective chain extension via palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for constructing terphenyl or quarterphenyl mesogenic cores.[2]

-

The Lateral Nitro/Methyl Motif: Provides steric bulk and dipolar moments perpendicular to the molecular long axis. This "lateral substitution" is a critical design strategy to suppress highly ordered smectic phases, thereby widening the operational Nematic temperature range required for display applications.

While primarily focused on LC materials, the biphenyl synthesis protocols described herein share significant overlap with pharmaceutical intermediate production (e.g., Angiotensin II receptor antagonists), offering cross-disciplinary utility.[2]

Material Profile & Properties[2][3][4][5][6]

Compound: 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene IUPAC Equivalent: 4'-Bromo-4-methyl-3-nitrobiphenyl Role: Core Intermediate / Mesogenic Building Block[1]

| Property | Value / Characteristic | Relevance to LC Design |

| Molecular Weight | ~292.13 g/mol | Moderate core mass allows for viscosity tuning.[1] |

| Physical State | Pale yellow crystalline solid | Easy handling for solid-state storage.[1] |

| Electronic Nature | Electron-withdrawing (-NO2) | Generates negative dielectric anisotropy ( |

| Solubility | Soluble in DCM, Toluene, THF | Compatible with standard organic synthesis workflows.[2] |

| Reactive Sites | Aryl Bromide (C-Br), Nitro (C-NO2) | Orthogonal reactivity: Br for coupling, NO2 for functionalization.[1][2] |

Strategic Synthesis Architecture

The utilization of BNMB typically follows a divergent pathway. The bromine atom is first utilized to extend the rigid core (Step A), followed by the modification of the nitro group (Step B) to tune physical properties or introduce new linkage groups (like imines or isothiocyanates).

Diagram 1: Synthetic Workflow & Decision Logic

Caption: Divergent synthetic pathways starting from BNMB. Path A leverages the nitro group for dielectric properties; Path B reduces it for chemical linking.

Detailed Experimental Protocols

Protocol A: Core Extension via Suzuki-Miyaura Coupling

Objective: To couple BNMB with 4-fluorophenylboronic acid, creating a fluorinated terphenyl core common in active-matrix displays.[1]

Expert Insight: The presence of the ortho-nitro group on the BNMB ring can sterically hinder the catalyst if the coupling partner is also bulky. We recommend using a high-activity catalyst system or elevated temperatures to ensure completion.[1]

Reagents:

-

BNMB (1.0 equiv)[2]

-

Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for sterically demanding cases)[2]

-

Base: 2M Na2CO3 (aqueous)[2]

-

Solvent: Toluene : Ethanol (4:1 ratio)[2]

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add BNMB and the boronic acid to the flask. Dissolve in the Toluene/Ethanol mixture. Degas the solvent stream by bubbling nitrogen for 15 minutes (Critical to prevent homocoupling).

-

Activation: Add the Pd catalyst and the aqueous base.

-

Reflux: Heat to vigorous reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene.[3] Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

-

Purification: Recrystallize from Ethanol or perform silica gel chromatography to isolate the 4''-fluoro-4-methyl-3-nitro-p-terphenyl .[1]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the lateral nitro group to an amine (-NH2) without dehalogenating the ring (if bromine was preserved) or hydrogenating the aromatic core.

Expert Insight: While catalytic hydrogenation (H2/Pd-C) is standard, it risks dehalogenation if the molecule still contains halides.[2] The Bechamp Reduction (Fe/HCl) or Tin(II) Chloride (SnCl2) methods are superior for their chemoselectivity in LC synthesis.

Reagents:

Procedure:

-

Suspension: Suspend the nitro compound and Iron powder in Ethanol/Water.

-

Initiation: Add NH4Cl or dropwise HCl while stirring. Heat to 70-80°C.[1]

-

Monitoring: The reaction usually completes within 2-4 hours. The yellow color of the nitro compound should fade to a fluorescent blue/colorless amine species.

-

Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Neutralize with NaHCO3 if acid was used. Extract with DCM.

-

Self-Validation: Confirm conversion via IR spectroscopy (disappearance of NO2 stretches at ~1530/1350 cm⁻¹; appearance of NH2 doublets at ~3300-3400 cm⁻¹).

Protocol C: Conversion to Isothiocyanate (NCS)

Objective: Convert the amine to an isothiocyanate group.[4] NCS-LCs exhibit high birefringence (

Reagents:

-

Carbon Disulfide (CS2) (10 equiv)[2]

-

Triethylamine (TEA) (2 equiv)[2]

-

Desulfurizing Agent: Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT)[2]

Procedure (One-Pot):

-

Dissolve amine and TEA in THF.

-

Add CS2 dropwise at 0°C. Stir for 2 hours to form the dithiocarbamate salt (precipitate may form).

-

Add TsCl (1.1 equiv) dissolved in THF dropwise.

-

Allow to warm to RT. The dithiocarbamate decomposes to the isothiocyanate and elemental sulfur/salts.

-

Purification: Flash chromatography is essential to remove sulfur byproducts.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of boronic acid | Switch base to K3PO4 or KF; use anhydrous conditions with minimal water.[1] |

| Homocoupling (Biaryl) | Oxygen in solvent | Degas solvents more rigorously (Freeze-Pump-Thaw).[1] |

| Incomplete Reduction | Iron surface passivation | Activate Iron powder with dilute HCl wash prior to use; increase mechanical stirring. |

| Smectic Phase Persistence | Insufficient lateral bulk | The Methyl/Nitro group may not be enough. Consider exchanging the Methyl for an Ethyl group in the precursor design. |

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

-

Lateral Substitution in Liquid Crystals

-

Isothiocyanate Synthesis Protocols

-

Nitro Reduction Methodologies

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Review MSDS for BNMB and Carbon Disulfide before handling.

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Scalable synthesis methods for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

An Application Guide to the Scalable Synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive, scalable protocol for the synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, a valuable biaryl intermediate in organic synthesis. The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is well-suited for industrial and pharmaceutical drug development settings due to its high functional group tolerance, mild reaction conditions, and scalability.[1][2] This guide is intended for researchers, chemists, and process scientists, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Scientific Background

Aromatic nitro compounds are a cornerstone of the chemical industry, serving as pivotal precursors for a vast array of products including dyes, polymers, and pharmaceuticals.[3] Their synthesis and subsequent functionalization are critical steps in many manufacturing processes. The target molecule, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, belongs to the biaryl class of compounds, structures that are prevalent in medicinal chemistry and materials science.

The formation of the carbon-carbon bond linking the two aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, awarded the Nobel Prize in Chemistry in 2010, has become the preeminent method for this transformation.[1][4] Its advantages include the use of thermally stable and generally low-toxicity organoboron reagents, excellent functional group compatibility, and conditions that are amenable to large-scale production.[2][4] This protocol details the coupling of (4-Bromophenyl)boronic acid with 4-Iodo-1-methyl-2-nitrobenzene, a strategic choice of reactants to ensure high selectivity and yield.

Principle of the Method: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (4-Iodo-1-methyl-2-nitrobenzene), forming a Pd(II) intermediate. The reactivity order for this step is I > Br > OTf >> Cl, making aryl iodides highly effective substrates.[4]

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol

This section provides a step-by-step guide for the synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene on a laboratory scale, designed for straightforward scaling to larger quantities.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |

| 4-Iodo-1-methyl-2-nitrobenzene | 263.04 | 0.10 | 1.0 | 26.3 g |

| (4-Bromophenyl)boronic acid | 200.82 | 0.12 | 1.2 | 24.1 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.001 | 0.01 | 1.16 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.25 | 2.5 | 34.6 g |

| Toluene | - | - | - | 400 mL |

| Deionized Water | - | - | - | 100 mL |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Reagent Charging: To the flask, add 4-Iodo-1-methyl-2-nitrobenzene (26.3 g), (4-Bromophenyl)boronic acid (24.1 g), and potassium carbonate (34.6 g).

-

Solvent Addition: Add toluene (400 mL) and deionized water (100 mL) to the flask. Begin vigorous stirring to create a well-mixed biphasic system.

-

Degassing: Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (1.16 g) to the reaction mixture. The mixture will typically turn a darker color upon catalyst addition.

-

Reaction: Heat the mixture to 90 °C using an oil bath. Maintain vigorous stirring and a positive inert gas pressure. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with water (100 mL) and then brine (100 mL) to remove inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to obtain 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene as a crystalline solid.

Scientific Rationale and In-Field Insights

-

Substrate Selection: 4-Iodo-1-methyl-2-nitrobenzene is the preferred aryl halide due to the high reactivity of the carbon-iodine bond in the oxidative addition step, ensuring a faster and more efficient reaction compared to its bromo- or chloro-analogs. This is a critical consideration for process efficiency and minimizing catalyst loading on a large scale.

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For large-scale applications, screening other modern ligands (e.g., biaryl phosphines like SPhos or XPhos) in combination with a simpler palladium source like Pd(OAc)₂ could further reduce catalyst loading and improve turnover numbers.[7]

-

Role of the Base: An inorganic base like potassium carbonate is crucial for activating the boronic acid to form the boronate anion, which is the active species in the transmetalation step.[6] Its use in an aqueous phase facilitates this activation and simplifies removal during work-up.

-

Solvent System: A biphasic toluene/water system is highly effective for scalable Suzuki reactions. Toluene solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the base and inorganic byproducts, facilitating both the reaction and subsequent purification.[4]

Critical Safety Protocols

Adherence to strict safety measures is paramount when working with nitroaromatic compounds and transition metal catalysts.

-

Hazard Overview: Aromatic nitro compounds are toxic and can be readily absorbed through the skin, potentially causing cyanosis and anemia.[8] Palladium compounds are heavy metal toxins. Toluene is a flammable and volatile solvent.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[9][10] An emergency shower and eyewash station must be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves to prevent skin contact.[11]

-

Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations. Contaminated materials should be handled as hazardous waste.

Experimental Workflow Visualization

Caption: Scalable synthesis workflow from setup to final product isolation.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

University of Georgia. (n.d.). NitroCompounds-Various.docx. [Link]

-

Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

-

Wikipedia. (2024). Nitro compound. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Kim, D., & Lee, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]

- Thiel, W. R. (Ed.). (2013). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. [Link]

-

Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures. [Link]

-

Wang, X., et al. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Organic & Biomolecular Chemistry, 11(16). [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. research.uga.edu [research.uga.edu]

- 10. carlroth.com [carlroth.com]

- 11. nj.gov [nj.gov]

Troubleshooting & Optimization

Recrystallization solvents for high-purity 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

An essential final step in the synthesis of active pharmaceutical ingredients and other high-purity organic compounds is purification, for which recrystallization remains a cornerstone technique.[1][2] The successful application of this method hinges almost entirely on the judicious selection of an appropriate solvent or solvent system.[3] For a molecule with mixed polarity characteristics like 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, which contains a nonpolar biphenyl core and a polar nitro group, identifying the ideal solvent requires a systematic approach.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for selecting recrystallization solvents for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. It combines foundational principles with practical, step-by-step protocols and a robust troubleshooting section to address common experimental challenges.

Frequently Asked Questions (FAQs): Solvent Selection Principles

Q1: What defines an ideal recrystallization solvent for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene?

A1: The perfect solvent should exhibit a steep solubility curve for the compound. This means the compound should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[4] This significant difference in solubility with temperature is critical for achieving high product recovery.[4] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their physical removal via filtration.[4] Finally, the solvent must be chemically inert, not reacting with the target compound.[3][4]

Q2: How does the molecular structure of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene guide solvent choice?

A2: The "like dissolves like" principle is the guiding tenet.[4] Our target molecule has distinct regions of differing polarity:

-

Biphenyl and Methyl Groups: These are nonpolar and favor dissolution in nonpolar or moderately polar solvents.

-

Nitro Group (-NO2): This is a strong polar, electron-withdrawing group, suggesting solubility in polar solvents.[4][5]

-

Bromo Group (-Br): This group adds to the molecular weight and has moderate polarizability.

This mixed character suggests that single-component solvents might not be optimal. A mixed solvent system, combining a "good" solvent that dissolves the compound well with a "bad" anti-solvent in which it is poorly soluble, is often required.[6][7][8]

Q3: What are good starting solvents to screen for this compound?

A3: Based on the structure and general practices for similar compounds, the following solvents are excellent starting points:

-

Alcohols (e.g., Ethanol, Isopropanol, Methanol): These are often effective for nitroaromatic compounds and are a good starting point.[4][9] Ethanol, in particular, is an excellent general-purpose solvent.[3][10]

-

Esters (e.g., Ethyl Acetate): A good solvent for compounds of intermediate polarity.[3][9][11]

-

Ketones (e.g., Acetone): A general-purpose solvent for relatively polar compounds.[3]

-

Aromatic Solvents (e.g., Toluene): Can be effective for aromatic compounds, though its high boiling point can sometimes be a disadvantage.[3]

-

Alkanes (e.g., Hexane, Heptane): These are nonpolar and will likely serve as the "anti-solvent" in a mixed-solvent system.[9][10]

Q4: When is a mixed solvent system necessary?

A4: A mixed solvent system is employed when no single solvent meets the ideal criteria.[4] This is common when a compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[4] By creating a mixture, you can fine-tune the solvent's dissolving power to achieve the desired solubility profile. Common miscible pairs include ethanol-water and ethyl acetate-hexane.[7][10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial screening is crucial to quickly identify promising candidates from a list of potential solvents.

Methodology:

-

Place approximately 20-30 mg of your crude 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene into several small test tubes.[12]

-

To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition, up to about 1 mL.[13]

-

Record the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[14]

-

For the tubes where the compound was insoluble or sparingly soluble, gently heat the mixture in a water bath to the solvent's boiling point.[12][13]

-

Observe if the compound fully dissolves. If it does, the solvent is a potential candidate. If it remains insoluble, it may be a good "anti-solvent."

-

Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.

Protocol 2: Recrystallization Using a Single Solvent

Methodology:

-

Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling stones.

-

Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[14]

-

Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[7][12] Be patient, as dissolution can be slow.[15]

-

(Optional - For Colored Impurities): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal (1-2% of the solid's weight).[9][12] Reheat to boiling for a few minutes.

-

(Optional - For Insoluble Impurities): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12][15]

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming pure crystals.[7][16]

-

Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[9][16]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[9][14]

-

Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][17]

-

Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[9]

Protocol 3: Recrystallization Using a Mixed Solvent System

This procedure uses the solvent/anti-solvent approach.[6]

Methodology:

-

Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble) in an Erlenmeyer flask, as described in Protocol 2.

-

While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy or turbid.[6][8] This indicates the saturation point has been reached.

-

Add a few more drops of the hot "good" solvent until the turbidity just disappears and the solution is clear again.[6][8]

-

Set the flask aside to cool slowly, and follow steps 6-10 from Protocol 2.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |

| Water | 100 | 80.4 | Potential anti-solvent for polar organic solvents.[3] |

| Methanol | 65 | 33.0 | Good for relatively polar compounds; easily removed.[3] |

| Ethanol (95%) | 78 | 24.3 | Excellent general-purpose solvent.[3] |

| Isopropanol | 82 | 19.9 | A good alternative to ethanol.[9] |

| Acetone | 56 | 20.7 | Dissolves many organics but has a very low boiling point.[3] |

| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity.[3] |

| Toluene | 111 | 2.4 | Good for aromatic compounds; high boiling point can be difficult to remove.[3] |

| Hexane | 69 | 1.9 | Nonpolar; excellent as an anti-solvent.[3] |

Visualization of Workflow

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. athabascau.ca [athabascau.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

Technical Support Center: Temperature Optimization for the Nitration of 4-(4-bromophenyl)toluene Derivatives

Welcome to the technical support center for the nitration of 4-(4-bromophenyl)toluene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter for achieving high yield, selectivity, and purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the complexities of this electrophilic aromatic substitution.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the nitration of your substrate. Understanding these principles is the first step toward effective troubleshooting and optimization.

Q1: What is the fundamental mechanism of this nitration, and what is the active electrophile?

The nitration of 4-(4-bromophenyl)toluene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often called "mixed acid".[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺) , which is the key species that attacks the electron-rich aromatic ring.[1][4][5] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4][6] Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[4]

Caption: General mechanism for electrophilic aromatic nitration.

Q2: How do the substituents on 4-(4-bromophenyl)toluene direct the incoming nitro group?

Regioselectivity is dictated by the electronic effects of the existing substituents on the biphenyl system.

-

Methyl Group (-CH₃): This is an electron-donating group that activates the ring it is attached to (the toluene ring) towards electrophilic attack. It is strongly ortho, para-directing.[7]

-

4-Bromophenyl Group (as a substituent): The phenyl group itself is activating and ortho, para-directing. However, the bromine atom on the second ring is an electron-withdrawing group via induction, making that ring less reactive than the toluene ring.[7]

-

Combined Effect: The activating methyl group has the dominant directing effect.[8] Therefore, nitration will overwhelmingly occur on the methyl-substituted ring. Since the para position is blocked by the bromophenyl group, the primary product will be substitution at the ortho position relative to the methyl group.

Expected Major Product: 4-bromo-4'-(methyl-2-nitro-phenyl)benzene, also known as 4-(4-bromophenyl)-2-nitrotoluene .

Q3: Why is temperature the most critical parameter to optimize in this reaction?

Temperature control is paramount for three primary reasons:

-

Reaction Rate and Exothermicity: Nitration is a highly exothermic reaction.[9] Without proper cooling, the temperature can rise uncontrollably, leading to a dangerous condition known as thermal runaway.[10]

-

Selectivity (Mono- vs. Di-nitration): The first nitro group added to the ring is deactivating, meaning a second nitration requires more energy (a higher activation energy).[11] Low temperatures significantly favor the initial mononitration and suppress subsequent dinitration.[6][12]

-

Byproduct Formation: At elevated temperatures, the powerful oxidizing nature of the mixed acid can cause degradation of the starting material and product, leading to the formation of dark, polymeric, or tarry byproducts and reducing the overall yield.[6][13]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 4-(4-bromophenyl)toluene derivatives.

Problem 1: Low or No Yield of the Mononitrated Product

-

Possible Cause: The reaction temperature was kept too low, resulting in an impractically slow reaction rate and incomplete conversion. While low temperatures are generally desired, an excessively cold bath (e.g., <-10 °C) may stall the reaction.

-

Troubleshooting & Solution:

-

Verify Temperature: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature, not just the cooling bath.

-

Controlled Warming: If TLC analysis shows a large amount of unreacted starting material after the planned reaction time, allow the mixture to slowly warm. Raise the temperature in 5 °C increments, holding for 30 minutes at each step and monitoring by TLC. A typical effective range is 0 °C to 10 °C.[6]

-

Check Reagent Concentration: Ensure the nitric and sulfuric acids are of the correct concentration. The presence of excess water can quench the formation of the nitronium ion.

-

Problem 2: Significant Formation of Dinitrated Products

-

Possible Cause: The reaction temperature was too high, or the reaction was allowed to proceed for too long after the starting material was consumed. High temperatures provide the necessary activation energy for the second, more difficult nitration step.

-

Troubleshooting & Solution:

-

Strict Temperature Control: The most effective solution is to maintain a strictly controlled low temperature, ideally between 0-5 °C , throughout the addition of the nitrating agent.[12] An ice-salt or ice-acetone bath is recommended over a simple ice-water bath.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the disappearance of the starting material.[6] Once the starting material spot is faint or gone, quench the reaction promptly by pouring it over crushed ice.

-

Stoichiometric Control: Avoid using a large excess of the nitrating agent. A molar ratio of approximately 1:1 to 1.1:1 (Substrate:HNO₃) is often sufficient for mononitration.[6]

-

Problem 3: The Reaction Mixture Turned Dark Brown/Black and Formed Tarry Byproducts

-

Possible Cause: This is a classic sign of oxidation and degradation of the aromatic substrate, almost always caused by an excessive reaction temperature.[6] The electron-rich toluene ring is susceptible to oxidation by hot, concentrated nitric acid.

-

Troubleshooting & Solution:

-

Maintain Low Temperature: This issue underscores the importance of rigorous temperature control from the very beginning of the reagent addition.

-

Rate of Addition: Add the nitrating agent slowly and dropwise, allowing the cooling bath to dissipate the heat generated after each drop. A rapid addition will cause localized "hot spots" even if the bulk temperature appears low.

-

Salvage: While prevention is key, it may be possible to isolate some desired product from the tarry mixture via column chromatography, though the yield will be significantly compromised.

-

Problem 4: Poor or Unexpected Regioselectivity

-

Possible Cause: While the primary product is expected to be 4-(4-bromophenyl)-2-nitrotoluene, variations in reaction conditions can affect isomer ratios. Different nitrating species can exist in equilibrium, and their relative concentrations can be temperature-dependent, potentially leading to minor isomers.[14]

-

Troubleshooting & Solution:

-

Standardize Conditions: The use of a standard mixed acid (HNO₃/H₂SO₄) at low, controlled temperatures (0-5 °C) generally provides the most reliable and predictable regioselectivity for this type of substrate.

-

Analytical Verification: Use ¹H NMR or GC-MS to confirm the structure of the products and accurately determine the isomer distribution.[15] The presence of other isomers may indicate that the reaction conditions deviated significantly from the optimum.

-

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature-Controlled Mononitration

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves.[10][16]

-

Setup: Place a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a cooling bath (ice-salt or cryocooler).

-

Substrate Preparation: Dissolve 1.0 equivalent of 4-(4-bromophenyl)toluene in a minimal amount of concentrated sulfuric acid (H₂SO₄) inside the flask.

-

Cooling: Cool the solution to 0 °C with efficient stirring.

-

Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid (HNO₃) to a small amount of concentrated H₂SO₄. Always add acid to acid slowly and with cooling.

-

Addition: Add the nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 5 °C . This addition should take 30-60 minutes.

-

Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using TLC (see Protocol 2).

-

Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.

-

Workup: The precipitated solid product can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

-

Eluent System: A non-polar system, such as Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v), is typically effective.

-

Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Development: Develop the plate in the chosen eluent system.

-

Visualization: Visualize the spots under a UV lamp (254 nm). The product, being more polar due to the nitro group, will have a lower Rƒ value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Table: Effect of Temperature on Nitration Outcome

| Temperature Range | Expected Yield (Mononitro) | Dinitration Byproduct | Oxidation/Tar Formation | Recommended For |

| 0-5 °C | High | Minimal (<2%) | Minimal | Optimal Mononitration |

| 10-20 °C | Moderate-High | Noticeable (5-15%) | Low | Process scale-up with caution |

| > 30 °C | Low-Moderate | Significant (>20%) | High | Not Recommended |

Section 4: Safety First

Nitration reactions are inherently hazardous and demand rigorous safety protocols.[9]

Q: What are the primary safety hazards, and what precautions are mandatory?

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[17]

-

Strong Oxidizer: Nitric acid is a strong oxidizing agent and can react violently or cause fires with organic materials.[17]

-

Exothermic Reaction: The potential for thermal runaway can lead to a rapid increase in temperature and pressure, posing an explosion hazard.[10]

-

Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[10]

Caption: A workflow for ensuring safety during nitration reactions.

References

- Vertex AI Search. (2018).

- Purechemistry. (2023).

- Chemistry LibreTexts. (2019). 18.

- Unacademy.

- YouTube. (2024).

- Wikipedia.

- YouTube. (2019).

- BenchChem.

- Creative Proteomics.

- East Harbour Group. (2022).

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing.

- Journal of the Chemical Society B.

- BenchChem. Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline".

- Filo. (2025).

- YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene.

- INIS-IAEA. (2001).

- Chemistry Stack Exchange. (2018). Why nitration of biphenyl gives 2-nitrobiphenyl as major product?

Sources

- 1. youtube.com [youtube.com]